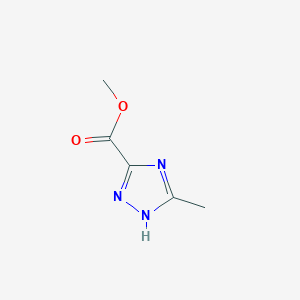

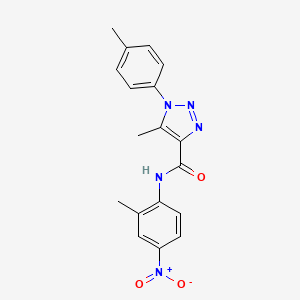

Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Synthesis Analysis

The synthesis of “this compound” involves hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole followed by oxidation and esterification .Chemical Reactions Analysis

“this compound” may be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of various nucleoside analogues .Physical And Chemical Properties Analysis

“this compound” has a melting point of 196-199 °C (lit.) . Its predicted boiling point is 283.9±23.0 °C and its predicted density is 1.380±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .科学的研究の応用

Synthesis Methods

The synthesis of related triazole compounds has been a focus of research due to their versatile applications in various fields. For instance, the synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate through hydroxymethylation and subsequent oxidation and esterification processes showcases a method to obtain high-purity triazole derivatives. This synthesis process achieved an overall yield of 32% and a purity of 98%, highlighting its efficiency in producing such compounds (Xue Feng, 2005).

Chemical Properties and Applications

The chemical properties and applications of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were extensively studied, revealing a significant decrease in the susceptibility to acetylation compared to other triazole derivatives. This research provides insights into the reactivity of triazole compounds and their potential applications in pharmaceuticals and materials science due to their regioselective reactions (A. Dzygiel et al., 2004).

Catalytic Applications

Methyl triazole derivatives have been explored for their catalytic applications, particularly in the synthesis of allenes and the hydration of alkynes. A study on the methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex revealed excellent catalytic efficiency in these reactions with low catalyst loadings, opening new avenues for efficient and selective organic synthesis processes (Wenkang Hu et al., 2019).

Nanoparticle-Mediated Synthesis

The regioselective synthesis of methyl-N-alkylated 1,2,3-triazole-4-carboxylates using ZnO nanoparticles as a catalyst highlights the role of nanotechnology in facilitating efficient and selective chemical reactions. This method provides good yields of pharmaceutically important derivatives, demonstrating the integration of nanomaterials in chemical synthesis (K. Prabakaran et al., 2012).

Antimicrobial Agents

Research on triazole and triazolothiadiazine derivatives as potential antimicrobial agents indicates their significant activity against a variety of microbial strains. These compounds offer new opportunities for the development of novel antimicrobial drugs, addressing the growing concern of antibiotic resistance (Zafer Asim Kaplancikli et al., 2008).

Safety and Hazards

“Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate” is considered hazardous. It is harmful if swallowed, causes serious eye irritation, and may damage fertility . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

特性

IUPAC Name |

methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)5(9)10-2/h1-2H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTKAEHRIFVQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)

![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride](/img/structure/B2635936.png)

![2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635938.png)

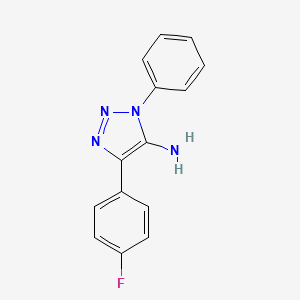

![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635939.png)

![4-Chloro-2-(7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2635940.png)

![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-[4-(beta-D-glucopyranosyloxy)phenyl]-2,3-dihydro-5-hydroxy-, (2S)-](/img/structure/B2635941.png)

![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)

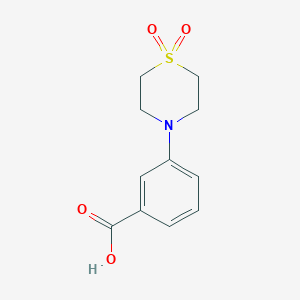

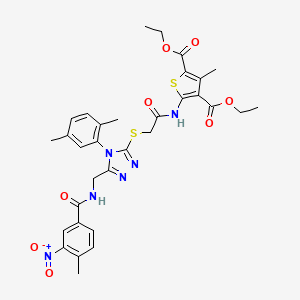

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)